Cas no 250358-46-4 (3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)

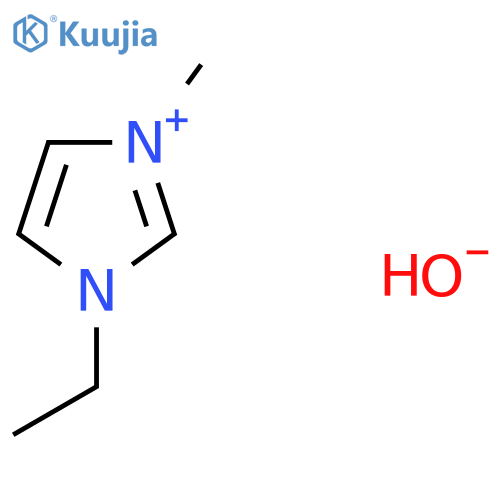

250358-46-4 structure

商品名:3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide

CAS番号:250358-46-4

MF:C6H12N2O

メガワット:128.172281265259

MDL:MFCD18427913

CID:2837712

PubChem ID:11499214

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide

- 1-ethyl-3-methylimidazolium hydroxide

- 1-ethyl-3-methylimidazol-3-ium;hydroxide

- 1H-Imidazolium, 3-ethyl-1-methyl-, hydroxide (1:1)

- EMIM OH

- 1-Ethyl-3-methylimidazolium hydroxide solution

- 1-ethyl-3-methylimidazol-3-ium,hydroxide

- AMY19717

- 1-ethyl-3-methyl-1H-imidazol-3-ium hydroxide

- 1-ETHYL-3-METHYLIMIDAZOLIUM HYDROXIDE S

- PTAWFMIDYHSANN-UHFFFAOYSA-M

- AKOS030228448

- CS-0172926

- A11510

- 3-Ethyl-1-methyl-1h-imidazol-3-iumhydroxide

- SCHEMBL409262

- DTXSID60467579

- 250358-46-4

- MFCD18427913

-

- MDL: MFCD18427913

- インチ: 1S/C6H11N2.H2O/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H2/q+1;/p-1

- InChIKey: PTAWFMIDYHSANN-UHFFFAOYSA-M

- ほほえんだ: [OH-].N1(C=C[N+](C)=C1)CC

計算された属性

- せいみつぶんしりょう: 128.094963011g/mol

- どういたいしつりょう: 128.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 72.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.8

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB512455-10 g |

1-Ethyl-3-methylimidazolium hydroxide solution, min. 20% in Ethanol, 95%; . |

250358-46-4 | 95% | 10g |

€196.30 | 2023-02-02 | |

| Alichem | A069004876-25g |

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide |

250358-46-4 | 97% | 25g |

$392.00 | 2023-09-02 | |

| Alichem | A069004876-10g |

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide |

250358-46-4 | 97% | 10g |

$214.00 | 2023-09-02 | |

| A2B Chem LLC | AB27132-10g |

1H-Imidazolium, 3-ethyl-1-methyl-, hydroxide (1:1) |

250358-46-4 | 95% | 10g |

$114.00 | 2024-04-20 | |

| 1PlusChem | 1P002QPO-50g |

1H-Imidazolium, 3-ethyl-1-methyl-, hydroxide (1:1) |

250358-46-4 | 95% | 50g |

$333.00 | 2024-05-21 | |

| 1PlusChem | 1P002QPO-10g |

1H-Imidazolium, 3-ethyl-1-methyl-, hydroxide (1:1) |

250358-46-4 | 95% | 10g |

$134.00 | 2024-05-21 | |

| eNovation Chemicals LLC | D583576-100g |

1-ethyl-3-methylimidazol-3-ium,hydroxide |

250358-46-4 | 95% | 100g |

$1290 | 2023-09-03 | |

| Chemenu | CM187687-10g |

3-ethyl-1-methyl-1H-imidazol-3-ium hydroxide |

250358-46-4 | 97% | 10g |

$204 | 2021-08-05 | |

| Chemenu | CM187687-25g |

3-ethyl-1-methyl-1H-imidazol-3-ium hydroxide |

250358-46-4 | 97% | 25g |

$420 | 2024-07-28 | |

| 1PlusChem | 1P002QPO-1g |

1H-Imidazolium, 3-ethyl-1-methyl-, hydroxide (1:1) |

250358-46-4 | 1g |

$82.00 | 2023-12-18 |

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide 関連文献

-

Tessa Castellan,Claire Cuyamendous,Juliette Fitremann,Jean-Marie Galano,Camille Oger,Thierry Durand,Frédéric Guillen,Yves Génisson New J. Chem. 2018 42 18739

-

S. Himmler,A. K?nig,P. Wasserscheid Green Chem. 2007 9 935

-

Zhencai Zhang,Fei Xu,Yaqin Zhang,Chenhao Li,Hongyan He,Zifeng Yang,Zengxi Li Green Chem. 2020 22 2534

-

Debora Procopio,Carlo Siciliano,Sonia Trombino,Denisa Elena Dumitrescu,Felicia Suciu,Maria Luisa Di Gioia Org. Biomol. Chem. 2022 20 1137

-

Mahdiyeh Partovi,Sobhan Rezayati,Ali Ramazani,Yavar Ahmadi,Hooman Taherkhani RSC Adv. 2023 13 33566

250358-46-4 (3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide) 関連製品

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 249916-07-2(Borreriagenin)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:250358-46-4)3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide

清らかである:99%/99%

はかる:25g/100g

価格 ($):330.0/966.0